molecular formula C11H9ClFN3OS B12243391 3-(3-chloro-4-fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide

3-(3-chloro-4-fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B12243391
M. Wt: 285.73 g/mol
InChI Key: CNHODKLZJKXZHE-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of 3-chloro-4-fluoroaniline with thiocarbohydrazide under specific conditions to form the thiadiazole ring. This intermediate is then reacted with propanoyl chloride to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(3-chloro-4-fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloro-4-fluorophenyl)-N-(1,2,4-thiadiazol-2-yl)propanamide
  • 3-(3-chloro-4-fluorophenyl)-N-(1,3,4-oxadiazol-2-yl)propanamide
  • 3-(3-chloro-4-fluorophenyl)-N-(1,3,4-triazol-2-yl)propanamide

Uniqueness

3-(3-chloro-4-fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide is unique due to the presence of both the chloro and fluoro substituents on the phenyl ring, as well as the thiadiazole moiety. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H9ClFN3OS

Molecular Weight

285.73 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C11H9ClFN3OS/c12-8-5-7(1-3-9(8)13)2-4-10(17)15-11-16-14-6-18-11/h1,3,5-6H,2,4H2,(H,15,16,17)

InChI Key

CNHODKLZJKXZHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NC2=NN=CS2)Cl)F

Origin of Product

United States

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